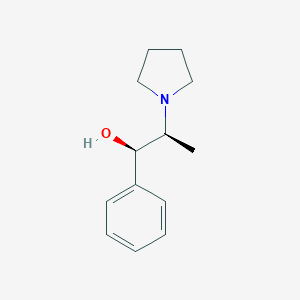

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

Vue d'ensemble

Description

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral compound with a molecular formula of C13H19NO and a molecular weight of 205.3 g/mol . This compound is known for its unique stereochemistry and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol typically involves the reaction of a phenylpropanolamine derivative with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrrolidine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is used in several scientific research fields, including:

Chemistry: As a chiral building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme interactions and stereochemistry.

Industry: Used in the production of various chemical intermediates and fine chemicals.

Mécanisme D'action

The mechanism of action of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to certain enzymes or receptors, influencing biological pathways and exerting its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

- (1R,2S)-1-phenyl-2-(morpholin-1-yl)propan-1-ol

- (1R,2S)-1-phenyl-2-(piperidin-1-yl)propan-1-ol

Uniqueness

What sets (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol apart from similar compounds is its specific stereochemistry, which can result in different biological activities and interactions. This makes it a valuable compound for research and industrial applications .

Activité Biologique

(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as a pyrrolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a phenyl group and a pyrrolidine moiety, which contribute to its interactions with various biological targets.

The molecular formula of this compound is C13H19NO, with a molecular weight of 205.30 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Norepinephrine Transporter Interaction : This compound has been identified as a selective partial releaser at the human norepinephrine transporter (NET), suggesting its potential role in modulating norepinephrine levels in the brain, which could have implications for mood disorders and attention deficit hyperactivity disorder (ADHD) .

- Acetylcholinesterase Inhibition : Similar compounds have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease. This inhibition enhances cholinergic signaling and may improve cognitive function .

1. Norepinephrine Transporter Study

In a study investigating the pharmacological profile of this compound, researchers found that it selectively interacts with the norepinephrine transporter. The compound was shown to increase norepinephrine release in vitro, indicating its potential utility in treating conditions related to norepinephrine dysregulation .

2. Acetylcholinesterase Inhibition

A computational study evaluated various structural analogs of known AChE inhibitors and identified this compound as a candidate with favorable binding affinity to AChE. The study utilized molecular docking simulations to predict interactions with key active site residues, demonstrating its potential as a therapeutic agent for Alzheimer’s disease .

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

| Property | Findings |

|---|---|

| Absorption | High bioavailability predicted |

| Distribution | Likely penetrates the blood-brain barrier |

| Metabolism | Metabolized primarily by liver enzymes |

| Excretion | Renal excretion expected |

Propriétés

IUPAC Name |

(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHJGJBJLFWEX-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446061 | |

| Record name | (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56571-92-7, 127641-25-2 | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, threo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127641252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1- propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, THREO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3UV0B3DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1R,2S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIS9Q321LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol in organic synthesis?

A1: (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol acts as a chiral ligand in various enantioselective reactions. It has been successfully employed in the enantioselective addition of:

- Dialkylzinc reagents to aldehydes: This reaction allows for the synthesis of chiral secondary alcohols, important building blocks for various pharmaceuticals and biologically active compounds. []

- Alkynes to aromatic aldehydes: This reaction, often catalyzed by zinc salts, enables the construction of chiral propargylic alcohols, versatile intermediates in organic synthesis. []

- Lithium acetylides to aromatic ketones: This approach facilitates the synthesis of chiral tertiary alcohols bearing an alkyne functionality, which can be further elaborated into complex molecules. []

Q2: Can you explain the proposed mechanism of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol in the enantioselective alkynylation of aryl trifluoromethyl ketones?

A2: While a precise mechanism is still under investigation, research focusing on the synthesis of Efavirenz, an HIV reverse transcriptase inhibitor, provides insights. [] It is proposed that (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol coordinates to the zinc reagent, influencing the facial selectivity during the addition to the ketone. Optimization studies suggest that factors like reagent stoichiometry and reaction conditions significantly impact the reaction outcome, highlighting the complexity of the catalytic cycle. []

Q3: How does (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol contribute to the enantioselective Reformatsky reaction?

A3: (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol has proven valuable in developing both one-pot and two-step enantioselective Reformatsky reactions utilizing ethyl iododifluoroacetate. [] The chiral ligand facilitates the formation of a chiral Reformatsky reagent, which then reacts with ketones to yield α,α-difluoro-β-hydroxy esters with high enantioselectivities (up to 91% ee). This methodology is particularly useful for generating fluorinated chiral centers, highly sought-after in medicinal chemistry. []

Q4: What is the significance of the structural features of (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol in its function as a chiral ligand?

A4: (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol possesses key structural features contributing to its effectiveness:

- Chiral centers: The two chiral centers on the molecule are crucial for inducing enantioselectivity in the reactions it catalyzes. []

- Nitrogen atom: The nitrogen atom in the pyrrolidine ring acts as a Lewis base, allowing coordination to metal centers like zinc. This coordination is vital for forming a chiral environment around the metal, influencing the stereochemical outcome of the reaction. [, ]

- Steric bulk: The phenyl and methyl substituents provide steric hindrance, further enhancing the chiral environment around the metal center and leading to higher enantioselectivities. []

Q5: What are some analytical techniques used to characterize and quantify (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol?

A5: Several analytical techniques are employed for characterizing and quantifying (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the compound's structure and purity. []

- Elemental Analysis: This technique helps confirm the compound's elemental composition and purity. []

- Optical Rotation: Measurement of the optical rotation using a polarimeter helps determine the specific rotation ([α]D25) and assess the enantiomeric purity of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.